3-Bromo-4-isopropylpyridine
Overview
Description
3-Bromo-4-isopropylpyridine is an organic compound with the molecular formula C8H10BrN It is a derivative of pyridine, where the bromine atom is substituted at the third position and an isopropyl group is substituted at the fourth position
Mechanism of Action
Target of Action
It’s known that bromopyridines are often used inSuzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-Bromo-4-isopropylpyridine would interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the reaction of palladium with the bromopyridine, resulting in the formation of a new palladium-carbon bond . Transmetalation then occurs, which involves the transfer of the organoboron compound from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound is often involved, plays a crucial role in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, potentially affecting their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use, particularly the compounds with which it is being reacted in the Suzuki–Miyaura cross-coupling process . The product of this reaction could have various effects depending on its structure and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which the Suzuki–Miyaura cross-coupling reaction is performed can significantly impact the efficiency and outcome of the reaction . Factors such as temperature, solvent, and the presence of a base can all play a role in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-isopropylpyridine typically involves the bromination of 4-isopropylpyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-isopropylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isopropyl group can be oxidized to form corresponding ketones or alcohols.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Oxidized products such as ketones or alcohols.
- Reduced products like piperidine derivatives.
Scientific Research Applications
3-Bromo-4-isopropylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
3-Bromo-4-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.
4-Bromo-3-isopropylpyridine: Bromine and isopropyl groups are interchanged.
3-Chloro-4-isopropylpyridine: Chlorine atom instead of bromine.
Uniqueness: 3-Bromo-4-isopropylpyridine is unique due to the specific positioning of the bromine and isopropyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to different properties and applications compared to its similar compounds.
Properties
IUPAC Name |
3-bromo-4-propan-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)7-3-4-10-5-8(7)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNTVJABNWFYPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70523433 | |
Record name | 3-Bromo-4-(propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70523433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90731-96-7 | |
Record name | 3-Bromo-4-(propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70523433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-(propan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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